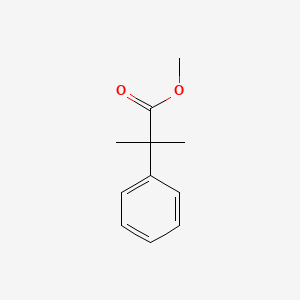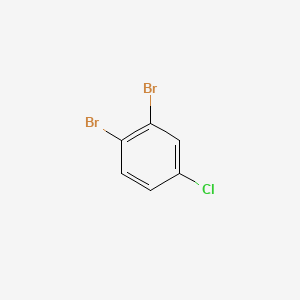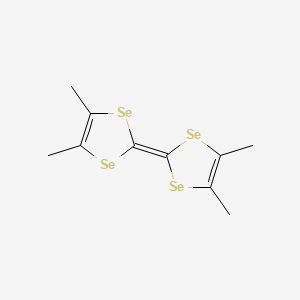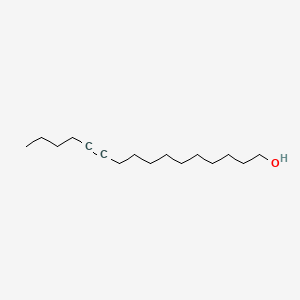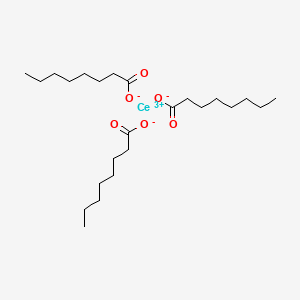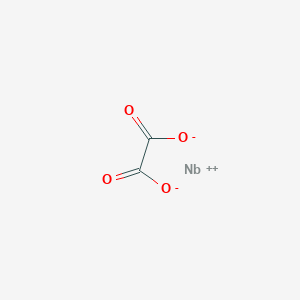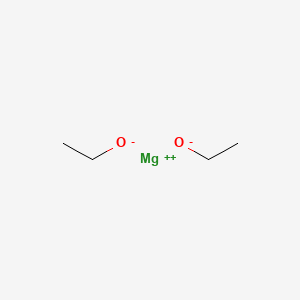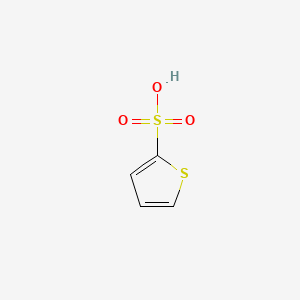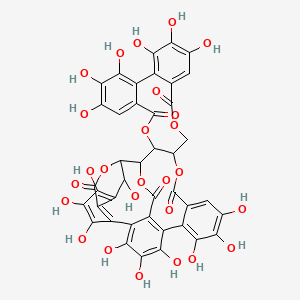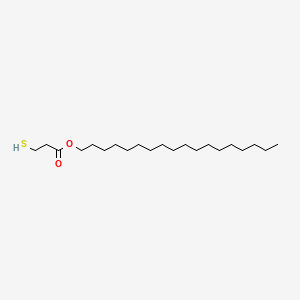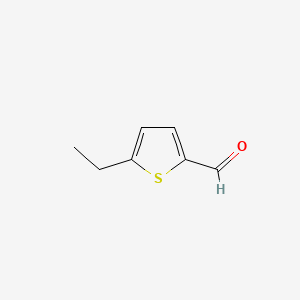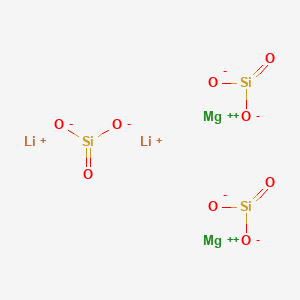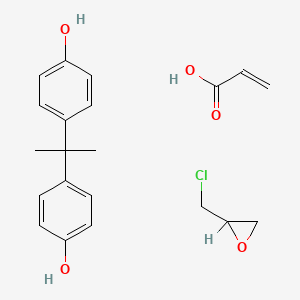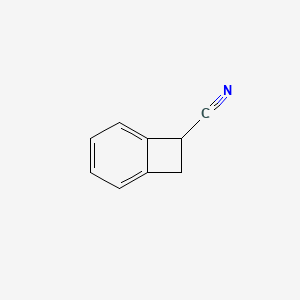
1-Benzocyclobutenecarbonitrile
Descripción general
Descripción
1-Benzocyclobutenecarbonitrile is an organic compound with the empirical formula C9H7N . It has a molecular weight of 129.16 and is used as a precursor for R-cyano- or R-keto-substituted o-quinodimethanes .
Synthesis Analysis
The synthesis of 1-Benzocyclobutenecarbonitrile involves the use of enantiomeric resolution by CHIRALPAK IA, CHIRALPAK IB, and CHIRALPAK IC (new generation chiral stationary phases) by chromatography .
Molecular Structure Analysis
The molecular structure of 1-Benzocyclobutenecarbonitrile can be represented by the SMILES string N#CC1Cc2ccccc12 . The IUPAC Standard InChI is InChI=1S/C9H7N/c10-6-8-5-7-3-1-2-4-9(7)8/h1-4,8H,5H2 .
Physical And Chemical Properties Analysis
1-Benzocyclobutenecarbonitrile is a liquid at room temperature . It has a refractive index of 1.5479 and a density of 1.055 g/mL at 25 °C . It has a boiling point of 88 °C at 1.3 mmHg .
Aplicaciones Científicas De Investigación
- Application Summary : 1-Benzocyclobutenecarbonitrile is used in the enantiomeric resolution process .
- Methods of Application : The enantiomeric resolution of 1-benzocyclobutenecarbonitrile is achieved by chromatography using CHIRALPAK IA, CHIRALPAK IB, and CHIRALPAK IC, which are new generation chiral stationary phases .
- Results or Outcomes : The process allows for the separation of the enantiomers of 1-benzocyclobutenecarbonitrile .
- Application Summary : 1-Benzocyclobutenecarbonitrile is used as a starting material in the generation of benzoisoindoline-like products .
- Methods of Application : The starting materials, including 1-benzocyclobutenecarbonitrile, are used in a Diels–Alder cycloaddition .
- Results or Outcomes : The process results in the generation of benzoisoindoline-like products .
Enantiomeric Resolution
Generation of Benzoisoindoline-like Products
- Application Summary : 1-Benzocyclobutenecarbonitrile is used in Diels–Alder cycloadditions with ortho-quinodimethanes .
- Methods of Application : The ring-opening of benzocyclobutenes and benzothiophene-2,2-dioxides using a high temperature/pressure flow reactor enables the generation of ortho-quinodimethanes. These are then reacted with a wide range of dienophiles to provide complex heterocyclic ring systems .
- Results or Outcomes : The use of flow technology allows these reactions to be completed within minutes using conventional, readily removed solvents .
- Application Summary : 1-Benzocyclobutenecarbonitrile is used as precursors of R-cyano- or R-keto-substituted o-quinodimethanes .
- Methods of Application : The specific methods of application for this use are not detailed in the sources. However, it’s likely that 1-Benzocyclobutenecarbonitrile is used in a chemical reaction to generate the R-cyano- or R-keto-substituted o-quinodimethanes .
- Results or Outcomes : The outcome of this application is the generation of R-cyano- or R-keto-substituted o-quinodimethanes .
Diels–Alder Cycloadditions
Precursors of R-cyano- or R-keto-substituted o-quinodimethanes
Safety And Hazards
Propiedades
IUPAC Name |
bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N/c10-6-8-5-7-3-1-2-4-9(7)8/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIDKRPZJBUHME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C21)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70987531 | |
| Record name | Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70987531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzocyclobutenecarbonitrile | |
CAS RN |
6809-91-2 | |
| Record name | 1-Benzocyclobutenecarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006809912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70987531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Benzocyclobutenecarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

